molecular formula C11H10N4O2 B2467433 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 361550-31-4

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B2467433
CAS No.: 361550-31-4
M. Wt: 230.227
InChI Key: KWVKMVGNOIJINA-UHFFFAOYSA-N
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Description

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a nitro-substituted pyridine derivative offered as a high-purity chemical building block for research and development. Compounds featuring nitropyridine scaffolds, similar to this one, are of significant interest in medicinal chemistry and drug discovery for their potential as synthetic intermediates for various bioactive molecules . The structural motif of a pyridine ring linked to a second nitrogen-containing heterocycle via a methylamine bridge is common in the design of kinase inhibitors and other therapeutic agents. The nitro group on the pyridine ring serves as a versatile handle for further synthetic modifications, allowing researchers to access a range of amino derivatives or more complex fused heterocyclic systems . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVKMVGNOIJINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation for Nitro Positioning

In analogous syntheses, such as the preparation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, nitration is achieved using guanidine nitrate under acidic conditions to direct electrophilic attack. For 5-nitropyridin-2-amine precursors, a similar strategy could involve temporary directing groups (e.g., amino or methoxy) to stabilize intermediates during nitration. For instance, the nitration of 2-aminopyridine derivatives in mixed acid (HNO₃/H₂SO₄) at 0–5°C has been reported to yield 5-nitro isomers selectively.

Nitration via Intermediate Protection

Protection of the amine group in pyridin-2-amine with acetyl or tert-butoxycarbonyl (Boc) groups could enhance nitration efficiency. After nitration at position 5, deprotection under acidic or basic conditions would regenerate the amine. This approach mirrors methods used in the synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate, where nitro groups are introduced prior to coupling.

Formation of the N-(Pyridin-3-ylmethyl)amine Bond

The secondary amine linkage between the pyridin-3-ylmethyl group and the nitropyridine core is pivotal. Two primary strategies emerge: nucleophilic substitution and reductive amination.

Nucleophilic Substitution with Halopyridines

Reacting 2-chloro-5-nitropyridine with pyridin-3-ylmethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) could yield the target compound. This method parallels the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, where sodium hydroxide facilitates deprotonation and subsequent coupling. Optimizing reaction temperature (80–100°C) and stoichiometry may enhance yields.

Reductive Amination of Pyridine Aldehydes

Reductive amination between 5-nitropyridine-2-carbaldehyde and pyridin-3-ylmethylamine offers an alternative route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this method avoids harsh conditions and improves selectivity. A similar approach was employed in the synthesis of pyrido[2,3-d]pyrimidines, where aldehydes and amines condensed under reductive conditions.

Advanced Coupling Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. For example, the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine achieved 98% yield under microwave conditions (52.35 W/cm³, 463K, 25 MPa). Adapting this method, 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine could be synthesized by coupling 2-chloro-5-nitropyridine with pyridin-3-ylmethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation. Key parameters include:

  • Power density : 20–500 W/cm³
  • Temperature : 300–773K
  • Residence time : 10 minutes

Continuous Flow Reactors

High-pressure continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. The rotary microwave reactor described in achieved near-quantitative yields by maintaining isothermal conditions and uniform microwave field distribution. Scaling this system for this compound synthesis could reduce batch variability.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Citation
Microwave-assisted 463K, 52.35 W/cm³, 10 min 98% 96.8%
Traditional reflux n-Propanol, 48h reflux 92% 95.8%
Reductive amination NaBH₃CN, MeOH, rt 85%* 90%*

*Extrapolated from analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring nitration at position 5 requires electronic or steric directing groups. Computational modeling (DFT) could predict optimal substitution patterns.
  • Purification : Crystallization from propanol/methanol mixtures effectively isolates products.
  • Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency in aryl aminations.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

(a) 5-Nitro-N-(1-phenylethyl)pyridin-2-amine
  • Structure : Differs by replacing the pyridin-3-ylmethyl group with a phenylethyl chain (CAS: 84249-39-8, C₁₃H₁₃N₃O₂).
  • Properties : Exhibits enhanced NLO activity due to the electron-donating phenylethyl group, but lacks rotating dielectric axes observed in some analogs. Crystallographic studies reveal that small substituent changes (e.g., methyl groups at position 3) significantly alter molecular packing and NLO efficiency .
  • Applications : Primarily studied for solid-state NLO materials .
(b) N-Benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4)
  • Structure : Benzyl group replaces the pyridin-3-ylmethyl substituent.
  • Properties : Reduced solubility in polar solvents compared to the target compound. The benzyl group introduces steric hindrance, affecting intermolecular interactions in crystal lattices .
(c) 4-Methyl-3-nitropyridin-2-amine
  • Structure : Methyl group at position 4 and nitro at position 3.
  • Crystallizes in a monoclinic system, contrasting with the triclinic packing of the target compound .

Functional Group Modifications

(a) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 1235-15-0)
  • Structure: Pyrimidine core instead of pyridine, with a 5-amino-2-methylphenyl group.
  • Properties: Higher planarity due to the pyrimidine ring enhances π-π stacking, improving binding affinity in kinase inhibition assays.
(b) 2-Amino-3-chloro-5-nitropyridine
  • Structure : Chloro substituent at position 3.
  • Properties : Increased lipophilicity (log P ≈ 1.8) compared to the target compound (log P ≈ 1.2). The electron-withdrawing chloro group reduces electron density at the amine, affecting reactivity in nucleophilic substitutions .

Physicochemical Properties

Property Target Compound 5-Nitro-N-(1-phenylethyl)pyridin-2-amine N-Benzyl-3-nitropyridin-2-amine
Molecular Weight 230.23 g/mol 243.26 g/mol 229.22 g/mol
log P 1.2 (predicted) 2.1 2.5
Solubility Moderate in DMSO Low in water, high in chloroform Insoluble in water
Crystal System Triclinic (predicted) Monoclinic Orthorhombic

Q & A

Q. What are the common synthetic routes for 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine?

The synthesis typically involves nucleophilic substitution or palladium-catalyzed amination . For example:

  • Nucleophilic substitution : Reacting 5-nitro-2-chloropyridine with pyridin-3-ylmethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~100–120°C) .
  • Palladium-catalyzed cross-coupling : Using Buchwald-Hartwig conditions with Pd(OAc)₂/Xantphos as a catalyst system, enabling C–N bond formation between aryl halides and amines .
    Key considerations include solvent choice, temperature control, and catalyst loading to optimize yield (>70%) and purity (>95%).

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing nitro group positioning via ¹H/¹³C NMR shifts) .
  • X-ray crystallography : Using software like SHELXL for structural refinement, particularly to resolve ambiguities in nitro group orientation or hydrogen bonding .
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., dehalogenated intermediates) .

Q. What initial biological screening assays are recommended?

  • Kinase inhibition assays : Test against TrkA or related kinases using in vitro kinase activity measurements (e.g., ADP-Glo™ assays) .
  • Receptor binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis induction in disease-relevant cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent screening : Compare DMF, toluene, or dioxane to balance reactivity and side reactions (e.g., nitro group reduction in protic solvents) .
  • Catalyst optimization : Test Pd(OAc)₂ with different ligands (Xantphos vs. BINAP) to enhance coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining high conversion rates .

Q. How do structural modifications influence bioactivity?

  • Nitro group replacement : Substituting nitro with methyl or trifluoromethyl groups alters electron-withdrawing effects, impacting binding to kinase active sites (e.g., reduced IC₅₀ in TrkA inhibition) .
  • Pyridine ring substitution : Adding methyl or halogens at the 5-position modulates lipophilicity and metabolic stability .

Q. What computational tools predict binding modes and SAR?

  • Molecular docking (AutoDock Vina) : Simulate interactions with TrkA’s ATP-binding pocket to prioritize derivatives for synthesis .
  • Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .

Q. How can contradictions in biological activity data be resolved?

  • Purity validation : Use HPLC with dual-wavelength detection to rule out impurities (e.g., residual Pd catalysts) affecting assay results .
  • Assay standardization : Repeat SPR/ITC under consistent buffer conditions (pH, ionic strength) to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in nitro groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O nitro) to validate packing motifs .

Q. How can stability issues (e.g., nitro group decomposition) be mitigated?

  • Storage conditions : Store at –20°C under inert atmosphere (Ar/N₂) to prevent photodegradation .
  • Synthetic intermediates : Replace nitro with stable protecting groups (e.g., tert-butyl carbamate) during multi-step syntheses .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target protein stabilization in lysates after compound treatment .
  • Click chemistry probes : Incorporate alkyne tags for pull-down assays to identify off-target interactions .

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